Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate
Description
Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a piperidine derivative characterized by a sulfonyl group attached to the 2-position of a thiophene ring and an ethyl ester moiety at the 4-position of the piperidine ring.
Properties
IUPAC Name |
ethyl 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-2-17-12(14)10-5-7-13(8-6-10)19(15,16)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYTQYWXGQXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Isonipecotic Acid
Isonipecotic acid (piperidine-4-carboxylic acid) undergoes Fischer esterification with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid into a reactive acyl chloride intermediate, facilitating ethanol attack to form the ester.
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Molar Ratio : Isonipecotic acid : SOCl₂ : Ethanol = 1 : 4 : 50 (volumetric excess)
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Temperature : Reflux at 78°C for 48 hours
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Workup : Neutralization with 10% NaOH, extraction with ethyl acetate, and drying over Na₂SO₄
Yield : 94% (1.48 g from 1.29 g isonipecotic acid).
Sulfonylation of Ethyl 4-Piperidinecarboxylate
The second critical step involves introducing the 2-thienylsulfonyl group at the piperidine nitrogen.
Reaction with 2-Thienylsulfonyl Chloride
Ethyl 4-piperidinecarboxylate reacts with 2-thienylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the target compound. The base scavenges HCl, shifting the equilibrium toward product formation.
Typical Protocol :
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Dissolve ethyl 4-piperidinecarboxylate (1 equiv) in anhydrous dichloromethane.
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Add triethylamine (2.5 equiv) and cool to 0°C.
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Slowly add 2-thienylsulfonyl chloride (1.2 equiv) and stir at room temperature for 12–18 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography.
Yield : 75–82% (reported for analogous sulfonylation reactions in).
Optimization of Sulfonylation
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Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but may increase side products. Dichloromethane balances reactivity and selectivity.
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Stoichiometry : A 20% excess of sulfonyl chloride ensures complete conversion, as residual starting amine can complicate purification.
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Temperature : Reactions at 0°C minimize side reactions like over-sulfonylation or sulfonate ester formation.
Analytical Characterization and Purity Control
Spectroscopic Confirmation
Chromatographic Purification
Silica gel chromatography using ethyl acetate/hexane (3:7) resolves unreacted sulfonyl chloride and byproducts. Patent US7618961 highlights similar purification for sulfonamide analogs.
Comparative Analysis of Methodologies
| Parameter | Esterification | Sulfonylation |
|---|---|---|
| Catalyst | SOCl₂ | Triethylamine |
| Solvent | Ethanol | Dichloromethane |
| Temperature | Reflux (78°C) | 0°C → RT |
| Reaction Time | 48 hours | 12–18 hours |
| Yield | 94% | 75–82% |
Challenges and Mitigation Strategies
Moisture Sensitivity
Sulfonyl chlorides are moisture-sensitive, necessitating anhydrous conditions. Use of molecular sieves or inert atmospheres improves yields.
Byproduct Formation
Over-sulfonylation is mitigated by controlled addition of sulfonyl chloride and stoichiometric base. Patent WO2016071792A1 notes that excess reducing agents in related reactions can reduce side products.
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered saturated heterocycle |
| Thienylsulfonyl Group | A sulfur-containing moiety enhancing reactivity |
| Ethyl Ester | Provides solubility and bioavailability |
The biological activities of Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate span several key areas:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, studies indicated effective inhibition of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary studies suggest that Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate may induce apoptosis in cancer cells. In vitro tests have shown decreased viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), likely through the activation of apoptotic pathways involving caspase-3 .
Anti-inflammatory Effects
The compound has been noted to reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates potential therapeutic applications in treating conditions like rheumatoid arthritis .
Case Studies
Several case studies have highlighted the effectiveness of Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate in various applications:
- Antimicrobial Study : A study conducted by Fitra Fauziah et al. illustrated the antimicrobial properties of compounds related to Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate, confirming its efficacy against common pathogens .
- Cancer Research : In research focusing on breast cancer, treatment with this compound resulted in significant apoptosis of MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
- Inflammation Model : Animal studies demonstrated that administration of the compound significantly reduced inflammatory markers, supporting its application in inflammatory disease management .
Mechanism of Action
The mechanism of action of Ethyl1-(2-thienylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylsulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 2-thienylsulfonyl group in the target compound introduces a heteroaromatic ring, which may enhance electronic interactions and metabolic stability compared to phenyl-based analogs .
- Substituents like chlorine (electron-withdrawing) or ethoxy (electron-donating) influence solubility, bioavailability, and receptor binding .
Biological Activity
Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate is a compound that has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and patents.
Chemical Structure
The compound is characterized by a piperidine ring substituted with a thienylsulfonyl group and an ethyl ester. Its chemical formula is , with a molecular weight of approximately 239.32 g/mol.
Biological Activity Overview
The biological activities of Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate can be categorized into several key areas:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate has been noted to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.
Antimicrobial Activity
A study conducted by Fitra Fauziah et al. highlighted the antimicrobial properties of related compounds derived from endophytic fungi, suggesting that similar structures might exhibit comparable activities. The study reported effective inhibition against common pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that the compound may possess cytotoxic effects on cancer cell lines. For instance, in vitro tests demonstrated that treatment with Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate resulted in decreased viability of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 activity .
Anti-inflammatory Effects
In a model of induced inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This suggests its potential application in conditions like rheumatoid arthritis or other inflammatory disorders .
Case Studies
The exact mechanism by which Ethyl 1-(2-thienylsulfonyl)-4-piperidinecarboxylate exerts its biological effects remains under investigation. However, it is hypothesized that the thienylsulfonyl moiety plays a crucial role in mediating interactions with biological targets involved in inflammation and cancer cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
